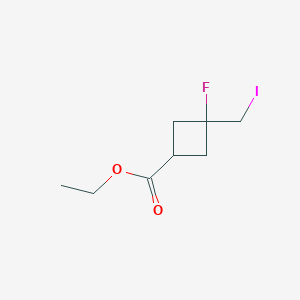
Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorinated cycloalkane compounds is described in the papers. For instance, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid involves cyclopropanation followed by Curtius rearrangement and other steps . Another example is the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, which includes reduction, regiosselective deprotonation, methylation, and regeneration of a double bond . These methods could potentially be adapted for the synthesis of Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved using single-crystal X-ray diffraction . Similarly, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate's structure was confirmed by X-ray diffraction studies . These techniques would be applicable for analyzing the molecular structure of Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate.
Chemical Reactions Analysis
The papers describe various chemical reactions involving fluorinated compounds. For instance, the reaction of small-size cycloalkane rings with RuO4 leads to oxidative ring opening . Although the specific reactions of Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate are not discussed, the principles of these reactions could provide insight into its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are characterized using techniques such as FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy . These methods would be useful in determining the properties of Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate.
科学的研究の応用
Carbanionic Rearrangements in Organic Synthesis
The study of carbanionic rearrangements of halomethylenecyclobutanes, including the fluoro analogues, has shown that these compounds can undergo ring enlargement to form 1-halocyclopentenes under certain conditions. This process is significant for the synthesis of complex organic structures, demonstrating the utility of such compounds in organic synthesis and chemical transformations (Du et al., 1998).
Pathways to Functionalized α-Fluoro-ketones
Alkylation and decarboxylation of α-fluoro-β-ketoesters, similar to the structure of ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate, offer a versatile method for producing fluoro-ketoalkenes. This approach is vital for the synthesis of selectively fluorinated systems, highlighting the compound's role in the development of fluorinated organic molecules with potential applications in materials science and pharmaceuticals (Hutchinson et al., 1998).
Development of PET Tracers for Tumor Delineation
The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), analogous to ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate, for positron emission tomography (PET) demonstrates its potential in medical imaging. Such compounds are explored as tumor-avid amino acids, indicating their significance in diagnosing and monitoring cancerous growths (Shoup & Goodman, 1999).
Multigram Synthesis of Fluorinated Building Blocks
Research into the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate, reveals the compound's importance in the preparation of various fluorinated organic molecules. These building blocks are essential for the development of new materials and pharmaceuticals, showcasing the broader applications of ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate and its derivatives (Ryabukhin et al., 2018).
特性
IUPAC Name |
ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FIO2/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLFFEXZCASNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CI)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

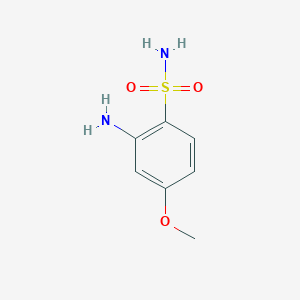
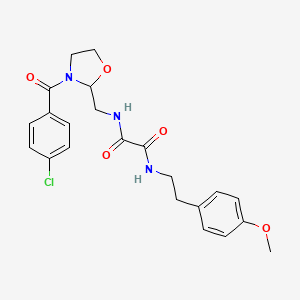
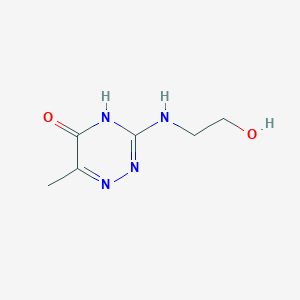
![2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549980.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2549981.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2549982.png)
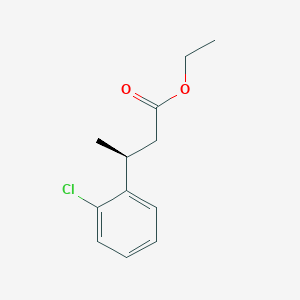

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B2549987.png)

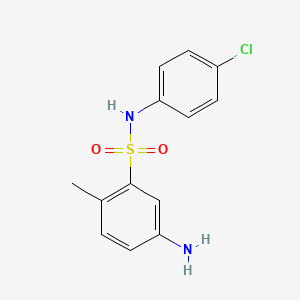
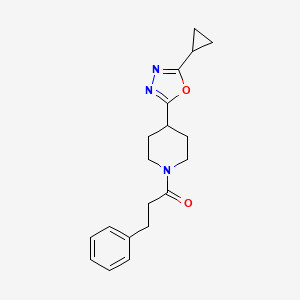
![2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2549994.png)
![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/no-structure.png)